N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
The compound “N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a phenylpiperazine skeleton, a pyridazin-3-yl group, and a biphenyl-4-sulfonamide group . The molecular weights of similar compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications
- Findings : Several compounds demonstrated significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Some of these compounds also exhibited low cytotoxicity to human cells .
- Outcome : While compound 1 showed good potency against CDKs, new analogues were developed to enhance selectivity against a panel of kinases .
- Results : Some derivatives exhibited antibacterial activity against representative strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia .
- Discovery : Researchers synthesized a series of 1,3,5-triazine derivatives, identifying ASP3026 as a potent and selective ALK inhibitor .
Anti-Tubercular Activity
Cyclin-Dependent Kinase (CDK) Inhibition
Antibacterial Properties
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anti-Inflammatory Effects
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, through a series of hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions lead to the inhibition of the kinase activity, thereby affecting the downstream signaling pathways.
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest, DNA damage, and induction of apoptosis . These effects can result in the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer.
properties
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-31-17-19-32(20-18-31)27-16-15-26(28-29-27)23-7-11-24(12-8-23)30-35(33,34)25-13-9-22(10-14-25)21-5-3-2-4-6-21/h2-16,30H,17-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFOGZOUSLRHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide |
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